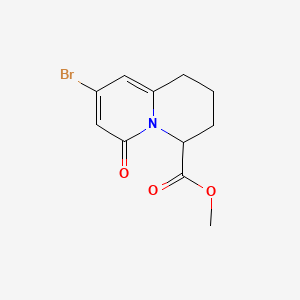
methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate is a complex organic compound belonging to the quinolizine family. Quinolizines are bicyclic compounds containing a fused pyridine and piperidine ring. This particular compound features a bromine atom at the 8th position and a carboxylate ester group at the 4th position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1,4-cyclohexadiene and bromoacetic acid.
Reaction Steps: The process involves multiple steps, including cyclization, bromination, and esterification. Cyclization can be achieved using strong acids or bases, while bromination requires bromine or N-bromosuccinimide (NBS). Esterification is usually performed using methanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Bromine at the 8th position can be substituted with various nucleophiles, including amines, alcohols, and thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, H₂, Pd/C
Substitution: NH₃, ROH, RSH
Ester Hydrolysis: HCl, NaOH
Major Products Formed:
Oxidation: Quinolizine-4-carboxylic acid derivatives
Reduction: Reduced quinolizine derivatives
Substitution: Substituted quinolizine derivatives
Ester Hydrolysis: Quinolizine-4-carboxylic acid
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various quinolizine derivatives, which are studied for their potential biological activities. Biology: Quinolizine derivatives have shown promise in biological research, particularly in the development of new drugs targeting various diseases. Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. Industry: In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate exerts its effects depends on its derivatives and the specific biological targets they interact with. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor binding, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Quinolizine: The parent compound without substitutions.
8-Bromoquinolizine: Similar structure but without the oxo group.
6-Oxoquinolizine: Similar structure but without the bromine atom.
Methyl 8-bromo-6-oxoquinoline-4-carboxylate: Similar structure but with a different ring system.
Uniqueness: Methyl 8-bromo-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-4-carboxylate is unique due to its specific combination of functional groups and bromine substitution, which can lead to distinct biological activities and synthetic applications compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in both academic and industrial research settings. Its unique structure and reactivity profile offer numerous opportunities for the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
methyl 8-bromo-6-oxo-1,2,3,4-tetrahydroquinolizine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)9-4-2-3-8-5-7(12)6-10(14)13(8)9/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFUEXMKGISFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC(=CC(=O)N12)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
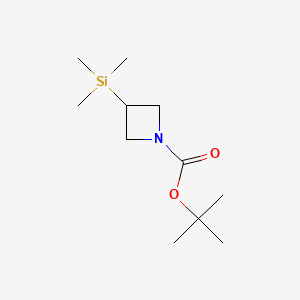
![tert-butyl 1-(aminomethyl)-1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6606332.png)
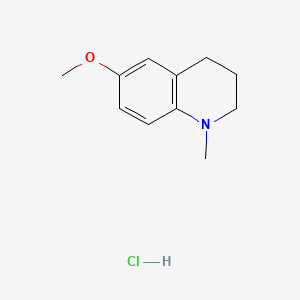
![(2R)-2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B6606343.png)
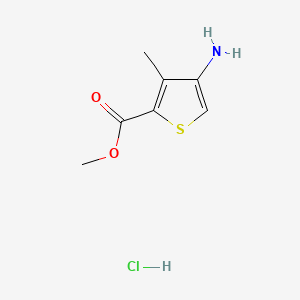
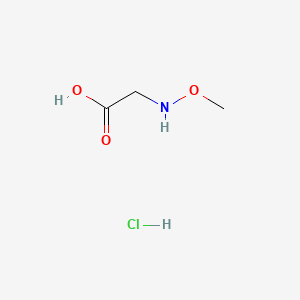
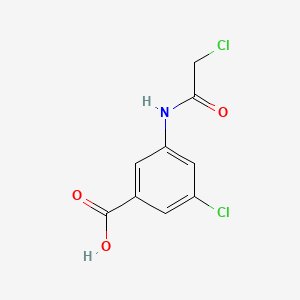
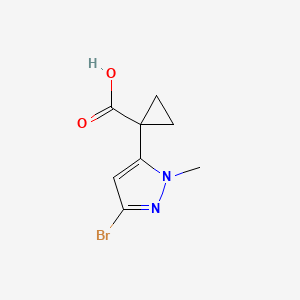
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B6606373.png)
![3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B6606375.png)
![methyl2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6606392.png)
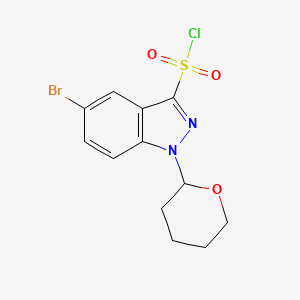
![2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide hydrochloride](/img/structure/B6606403.png)
![6-methanesulfonyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6606418.png)
